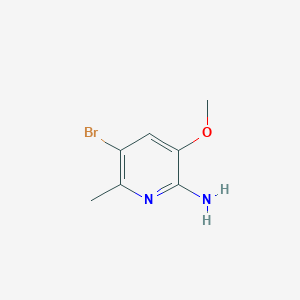

5-Bromo-3-methoxy-6-methylpyridin-2-amine

Description

Properties

IUPAC Name |

5-bromo-3-methoxy-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-4-5(8)3-6(11-2)7(9)10-4/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHUNXISWBBUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-methoxy-6-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methoxy-6-methylpyridin-2-amine, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a privileged structure, appearing in numerous approved pharmaceuticals. The strategic placement of a bromine atom, a methoxy group, a methyl group, and an amino group on the pyridine ring provides a versatile platform for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, inferred physicochemical properties, a plausible synthetic route, its potential role in drug development, and essential safety considerations.

Chemical Identity and Properties

CAS Number: 947249-16-3

While specific experimental data for 5-Bromo-3-methoxy-6-methylpyridin-2-amine is not extensively available in the public domain, we can infer its properties based on closely related structures and general chemical principles.

| Property | Inferred Value/Information |

| Molecular Formula | C7H9BrN2O |

| Molecular Weight | 217.06 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Structural Diagram:

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methoxy-6-methylpyridin-2-amine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-3-methoxy-6-methylpyridin-2-amine (CAS No. 947249-16-3), a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide integrates predicted data from validated computational models with established experimental protocols derived from structurally analogous compounds. The objective is to provide researchers with a robust framework for the handling, characterization, and application of this molecule. We will delve into its structural and electronic properties, solubility, lipophilicity, and ionization state, providing both theoretical understanding and practical methodologies for their empirical determination.

Introduction and Molecular Overview

5-Bromo-3-methoxy-6-methylpyridin-2-amine belongs to the class of 2-aminopyridines, a scaffold of significant importance in pharmaceutical development. The unique substitution pattern—a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl group at the 6-position—creates a distinct electronic and steric environment that can be exploited for targeted molecular interactions. Understanding the physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), and for designing effective synthetic and analytical protocols.

The strategic placement of a bromine atom offers a handle for further functionalization via cross-coupling reactions, while the amino, methoxy, and methyl groups modulate the molecule's polarity, basicity, and metabolic stability. This guide serves as a foundational resource for scientists working with this compound, bridging the gap between its synthesis and its potential therapeutic applications.

Caption: A logical workflow for the comprehensive physicochemical characterization of the title compound.

Spectroscopic Characterization

Structural confirmation is the bedrock of chemical research. A combination of spectroscopic techniques is required for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the structure and data from similar compounds. [1]

-

¹H NMR:

-

Aromatic Proton: A single singlet is expected for the proton at the C4 position, likely in the range of 7.0-7.5 ppm.

-

NH₂ Protons: A broad singlet corresponding to the two amine protons, typically between 4.5-5.5 ppm. The chemical shift can be highly dependent on solvent and concentration.

-

Methoxy Protons: A sharp singlet for the three -OCH₃ protons, expected around 3.8-4.0 ppm.

-

Methyl Protons: A sharp singlet for the three C6-methyl protons, expected around 2.3-2.5 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons. The carbon bearing the bromine (C5) would be downfield, while the carbon bearing the amino group (C2) would also be significantly downfield.

-

Methoxy Carbon: A signal for the -OCH₃ carbon is expected around 55-60 ppm.

-

Methyl Carbon: A signal for the C6-methyl carbon is expected in the aliphatic region, around 15-20 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

-

Expected M/Z: The compound has a monoisotopic mass of 215.9898 Da. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 216.9976.

-

Isotopic Pattern: A key feature will be the characteristic isotopic pattern of bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio will result in two peaks of almost equal intensity for any bromine-containing fragment, separated by approximately 2 m/z units (e.g., M⁺ and [M+2]⁺). This provides definitive evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A pair of medium-to-sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C-H Stretch: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (methyl/methoxy) C-H stretching.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the aryl-alkyl ether linkage around 1200-1250 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Safety and Handling

A specific Safety Data Sheet (SDS) for 5-Bromo-3-methoxy-6-methylpyridin-2-amine should be consulted before handling. Based on data for analogous brominated aminopyridines, the compound should be handled with care. [2][3]

-

Hazards: Likely to be classified as harmful if swallowed and may cause skin and serious eye irritation. [2]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [3]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.

Conclusion

5-Bromo-3-methoxy-6-methylpyridin-2-amine is a compound with significant potential in drug discovery, yet it remains poorly characterized in the public domain. This guide provides a foundational understanding of its critical physicochemical properties by leveraging state-of-the-art predictive models and established analytical methodologies from closely related analogs. The provided protocols offer a clear and logical pathway for researchers to empirically determine these properties, ensuring data integrity and facilitating the progression of research and development efforts. It is imperative that the predicted data presented herein be experimentally verified to build a robust and reliable profile for this promising molecule.

References

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Available from: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available from: [Link]

-

PubChem. 5-Bromo-2-methylpyridin-3-amine. Available from: [Link]

-

ACD/Labs. Predict Molecular Properties | Percepta Software. Available from: [Link]

-

ChemAxon. Calculators & Predictors. Available from: [Link]

-

YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta. Available from: [Link]

-

ACD/Labs. Top Trends in the World of Physicochemical Properties. Available from: [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. Available from: [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine

Introduction

In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, a substituted pyridine derivative.

Substituted pyridines are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in numerous pharmacologically active agents. Their structural characterization is therefore of paramount importance. We will explore a multi-technique approach, beginning with foundational mass spectrometry and vibrational spectroscopy, and culminating in the detailed connectivity mapping provided by advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. For absolute confirmation, the gold standard of single-crystal X-ray crystallography will also be discussed.

This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for each experimental choice.

The Strategic Workflow for Structure Elucidation

A logical and systematic approach is crucial to efficiently and accurately determine a chemical structure. The workflow presented here is designed to be a self-validating system, where each piece of data corroborates the others, leading to a single, confident structural assignment.

Caption: A strategic workflow for molecular structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

The first step in characterizing an unknown compound is to determine its molecular formula. High-resolution mass spectrometry provides a highly accurate mass measurement, from which the elemental composition can be deduced.

For 5-Bromo-3-methoxy-6-methylpyridin-2-amine (C₇H₉BrN₂O), the presence of bromine is a key diagnostic feature. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion in the mass spectrum will appear as a characteristic pair of peaks (M+ and M+2) of roughly equal intensity.[1] This isotopic signature provides immediate evidence for the presence of a single bromine atom in the molecule.

Expected HRMS Data:

-

Calculated m/z for [C₇H₉⁷⁹BrN₂O + H]⁺: 217.0029

-

Calculated m/z for [C₇H₉⁸¹BrN₂O + H]⁺: 219.0008

The fragmentation pattern in electron ionization (EI) mass spectrometry can also offer structural clues. Common fragmentation pathways for substituted pyridines include the loss of substituents and cleavage of the pyridine ring.[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] Each functional group has a characteristic vibrational frequency.

Expected Characteristic IR Absorptions for 5-Bromo-3-methoxy-6-methylpyridin-2-amine:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (Methyl, Methoxy) |

| 1640-1590 | C=C and C=N stretch | Pyridine Ring |

| 1475-1400 | C-H bend | Methyl (-CH₃) |

| 1250-1200 | C-O stretch | Methoxy (-OCH₃) |

| 850-750 | C-H out-of-plane bend | Substituted Pyridine |

The presence of these bands provides strong evidence for the key functional groups of the target molecule.[5][6][7][8][9]

Part 2: Detailed Structural Connectivity - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms.

¹H NMR Spectroscopy

¹H NMR provides information about the chemical environment and connectivity of protons in the molecule. For 5-Bromo-3-methoxy-6-methylpyridin-2-amine, we expect to see distinct signals for the amine, methoxy, methyl, and the single aromatic proton.

Predicted ¹H NMR Signals (in CDCl₃):

-

Aromatic Proton (H-4): A singlet around 7.0-8.0 ppm.

-

Amine Protons (-NH₂): A broad singlet around 4.5-5.5 ppm.

-

Methoxy Protons (-OCH₃): A singlet around 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): A singlet around 2.3-2.6 ppm.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.[10][11][12][13][14]

Predicted ¹³C NMR Signals (in CDCl₃):

-

C-Br (C-5): ~105-115 ppm

-

C-N (C-2): ~155-160 ppm

-

C-OCH₃ (C-3): ~145-150 ppm

-

C-H (C-4): ~120-130 ppm

-

C-CH₃ (C-6): ~140-145 ppm

-

-OCH₃: ~55-60 ppm

-

-CH₃: ~20-25 ppm

2D NMR: HSQC and HMBC

While 1D NMR provides a list of proton and carbon environments, 2D NMR experiments establish the connectivity between them.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[15][16][17] For our target molecule, we would expect to see correlations between:

-

The aromatic proton and its attached carbon (C-4).

-

The methoxy protons and the methoxy carbon.

-

The methyl protons and the methyl carbon.

-

-

Heteronuclear Multiple Bond Correlation (HMBC): This is arguably the most critical experiment for confirming the substitution pattern. HMBC shows correlations between protons and carbons that are two or three bonds away.[15][17][18]

Key HMBC Correlations to Confirm the Structure:

Caption: Key HMBC correlations for structural confirmation.

Interpretation of Key HMBC Correlations:

-

The aromatic proton (H-4) should show correlations to the carbons at positions 2, 3, 5, and 6. This is crucial for placing the single proton on the ring.

-

The methyl protons (-CH₃) at position 6 should show correlations to C-5 and C-6.

-

The methoxy protons (-OCH₃) at position 3 should show a correlation to C-3.

These correlations, when combined, leave no ambiguity about the substitution pattern on the pyridine ring.

Summary of Spectroscopic Data

| Technique | Observation | Implication |

| HRMS | M+ and M+2 peaks of equal intensity | Presence of one bromine atom |

| FTIR | Bands for N-H, aromatic C-H, aliphatic C-H, C=C/C=N, C-O | Confirms amine, methyl, methoxy, and pyridine functional groups |

| ¹H NMR | Four distinct singlet signals | One aromatic proton, one amine group, one methoxy group, one methyl group |

| ¹³C NMR | Seven distinct carbon signals | Confirms the number of unique carbon environments |

| HSQC | Correlations for C-H, -OCH₃, and -CH₃ | Assigns directly bonded proton-carbon pairs |

| HMBC | Specific long-range correlations | Unambiguously establishes the substitution pattern |

Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides an exceptionally high degree of confidence in the assigned structure, single-crystal X-ray crystallography is considered the "gold standard" for absolute structure determination.[19][20][21][22] This technique provides a precise three-dimensional map of the atomic arrangement within a crystal.[19][20]

The process involves growing a suitable single crystal of the compound, which can be a challenging step, and then analyzing the diffraction pattern of X-rays passed through the crystal.[21][22] The resulting electron density map allows for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers, providing irrefutable proof of the molecular structure.[19]

Experimental Protocols

General

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL.

-

Data Acquisition: Infuse the sample solution into the ion source (e.g., ESI). Acquire data in positive ion mode over a mass range of m/z 100-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: An FTIR spectrometer equipped with a DTGS detector.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.[23] Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[23] Co-add 32 or 64 scans to improve the signal-to-noise ratio.[23] A background spectrum of a pure KBr pellet should be subtracted.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire spectra with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire spectra with proton decoupling, a 45° pulse, a relaxation delay of 2 seconds, and 1024-2048 scans.

-

HSQC: Use a standard gradient-selected HSQC pulse sequence.

-

HMBC: Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling constant of 8 Hz.

-

Conclusion

The structure elucidation of 5-Bromo-3-methoxy-6-methylpyridin-2-amine is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry and FTIR provide the initial, foundational data on molecular formula and functional groups. This is followed by a comprehensive NMR analysis, where 1D and 2D experiments work in concert to piece together the molecular puzzle, revealing the precise connectivity of the atoms. For ultimate confirmation, single-crystal X-ray crystallography offers an unambiguous three-dimensional picture of the molecule. By following this rigorous, multi-faceted approach, researchers can achieve a high level of confidence in their structural assignments, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Gonnella, N. C. (2023). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

- Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.

- Davis, B., & Wlodawer, A. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1810(7), 680–692.

- Malfara, M., Jansen, A., & Tierney, J. (2020).

- Thomas, St., Brühl, I., & Kleinpeter, E. (1997).

- Defense Technical Information Center. (1992). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.

- Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674.

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

- Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

- ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra.

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

Moser, A. (2008). Interpreting a 1H-13C HMBC spectrum. ACD/Labs. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]

- Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

-

ResearchGate. (n.d.). The wavenumber of FTIR spectrum of pyridine interactions in the sample. Retrieved from [Link]

- Khan, K. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2023).

-

SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

- University of California, Irvine. (n.d.).

- European Chemicals Agency. (2023).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 18. acdlabs.com [acdlabs.com]

- 19. rigaku.com [rigaku.com]

- 20. excillum.com [excillum.com]

- 21. eas.org [eas.org]

- 22. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Spectroscopic Landscape of 5-Bromo-3-methoxy-6-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

5-Bromo-3-methoxy-6-methylpyridin-2-amine is a highly functionalized pyridine derivative with significant potential as a key intermediate in the synthesis of novel pharmaceutical compounds and other advanced materials. Its unique substitution pattern, featuring an amine, a methoxy group, a methyl group, and a bromine atom on the pyridine core, offers multiple points for synthetic modification, making it a valuable building block in medicinal chemistry. The precise structural elucidation of this molecule is paramount for its effective use in research and development.

This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and data from structurally analogous molecules to provide a robust, predictive analysis. This approach is designed to empower researchers in identifying and characterizing this compound, ensuring the integrity of their synthetic endeavors.

Molecular Structure and Predicted Spectroscopic Behavior

The structural features of 5-Bromo-3-methoxy-6-methylpyridin-2-amine are expected to give rise to a distinct and interpretable set of signals in various spectroscopic analyses. A thorough understanding of these expected patterns is crucial for confirming the identity and purity of the synthesized compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Bromo-3-methoxy-6-methylpyridin-2-amine, both ¹H and ¹³C NMR will be invaluable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be relatively simple, with distinct signals for the aromatic proton, the amine protons, the methoxy protons, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Bromo-3-methoxy-6-methylpyridin-2-amine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 | Singlet | 1H | H-4 | The sole aromatic proton is deshielded by the electronegative nitrogen and bromine atoms. |

| ~6.0 - 6.5 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad and their chemical shift can vary with concentration and solvent. |

| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy protons are typically sharp singlets in this region. |

| ~2.3 | Singlet | 3H | -CH₃ | Methyl protons attached to an aromatic ring appear in this upfield region. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-3-methoxy-6-methylpyridin-2-amine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C-2 | Carbon bearing the amino group is significantly shielded. |

| ~150 | C-6 | Carbon attached to the methyl group and adjacent to the nitrogen. |

| ~145 | C-4 | Aromatic carbon deshielded by the adjacent bromine. |

| ~130 | C-3 | Carbon bearing the methoxy group. |

| ~105 | C-5 | Carbon attached to the bromine atom, showing the effect of the heavy atom. |

| ~55 | -OCH₃ | Methoxy carbon. |

| ~20 | -CH₃ | Methyl carbon. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Part 2: Mass Spectrometry (MS) - Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further aid in structural confirmation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of 5-Bromo-3-methoxy-6-methylpyridin-2-amine is expected to show a prominent molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of 5-Bromo-3-methoxy-6-methylpyridin-2-amine

| m/z (relative intensity) | Assignment | Rationale |

| 217/219 (M⁺/M⁺+2) | Molecular Ion | The two peaks of approximately equal intensity are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 202/204 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 188/190 | [M-C₂H₃O]⁺ | Loss of a neutral fragment corresponding to the methoxy group. |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or injection of a dilute solution (for ESI or APCI).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common choice for relatively volatile and stable organic molecules. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for less volatile compounds.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule.

Predicted IR Absorption Frequencies

The IR spectrum of 5-Bromo-3-methoxy-6-methylpyridin-2-amine will exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-O bonds.

Table 4: Predicted IR Absorption Bands for 5-Bromo-3-methoxy-6-methylpyridin-2-amine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂)[1] |

| 3050-3000 | C-H stretch (aromatic) | Pyridine Ring |

| 2950-2850 | C-H stretch (aliphatic) | -CH₃, -OCH₃ |

| 1640-1600 | N-H bend | Primary Amine (-NH₂)[1] |

| 1600-1450 | C=C and C=N stretches | Pyridine Ring |

| 1250-1200 | C-O stretch (asymmetric) | Aryl-alkyl ether (-OCH₃) |

| 1050-1000 | C-O stretch (symmetric) | Aryl-alkyl ether (-OCH₃) |

| Below 800 | C-Br stretch | Bromo-aromatic |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common.[2]

-

Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is pressed against a crystal (e.g., diamond or germanium).

-

-

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 5-Bromo-3-methoxy-6-methylpyridin-2-amine.

Caption: A conceptual workflow for the spectroscopic characterization of synthesized compounds.

Conclusion: A Predictive Framework for Advancing Research

References

- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (URL not available)

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (URL not available)

- IR: amines. (URL not available)

- An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid - Chemical & Pharmaceutical Bulletin. (URL not available)

- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC - PubMed Central. (URL not available)

- 2-Aminopyridine – an unsung hero in drug discovery Chemical Communic

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL not available)

- Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms - PMC - PubMed Central. (URL not available)

- 5-Bromo-2-methoxy-3-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (URL not available)

-

5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem. [Link]

- ChemInform Abstract: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.

- (PDF)

- Scope of the reaction with various substituted 2‐aminopyridines.

- Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide - Benchchem. (URL not available)

-

2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem. [Link]

Sources

solubility of 5-Bromo-3-methoxy-6-methylpyridin-2-amine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methoxy-6-methylpyridin-2-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. This guide provides a comprehensive technical overview of the solubility characteristics of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, a substituted pyridine derivative of interest in drug discovery. While specific experimental solubility data for this compound is not publicly available, this document synthesizes information from structurally related analogs, theoretical principles of solubility, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We will explore the molecular factors influencing its solubility, predict its behavior in a range of organic solvents, and provide detailed protocols for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the dissolution rate, and by extension, the absorption and bioavailability of the drug.[1] For a compound like 5-Bromo-3-methoxy-6-methylpyridin-2-amine, understanding its solubility in various organic solvents is crucial not only for formulation but also for synthesis, purification, and the development of analytical methods.[2][3] This guide aims to provide a deep dive into the theoretical and practical aspects of the solubility of this specific molecule.

Molecular Structure and Predicted Physicochemical Properties

To understand the solubility of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, we must first analyze its molecular structure.

Structure:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom can act as a hydrogen bond acceptor.

-

Amino Group (-NH2): A primary amine that can act as both a hydrogen bond donor and acceptor. This group significantly influences the molecule's polarity and basicity.

-

Bromo Group (-Br): A halogen substituent that increases the molecular weight and hydrophobicity (lipophilicity) of the molecule.

-

Methoxy Group (-OCH3): An ether group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

-

Methyl Group (-CH3): An alkyl group that increases lipophilicity.

Based on the structure of similar compounds like 5-bromo-2-methoxypyridin-3-amine (Molecular Weight: 203.04 g/mol ) and 2-Amino-5-bromo-3-methylpyridine (Molecular Weight: 187.04 g/mol ), we can estimate the molecular weight of the target compound to be in a similar range.[4][5] The presence of both polar (amine, methoxy, pyridine nitrogen) and non-polar (bromo, methyl) groups suggests that the solubility of 5-Bromo-3-methoxy-6-methylpyridin-2-amine will be highly dependent on the nature of the solvent.

A key predictor of solubility in organic solvents is the octanol-water partition coefficient (logP). While an experimental value for the target compound is unavailable, we can infer its likely characteristics. For instance, the related compound 5-Bromo-2-methylpyridin-3-amine has a calculated XLogP3 of 1.3.[6] The presence of a methoxy group in our target molecule, as opposed to a methyl group on the pyridine ring, may slightly alter this value.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Expected Solubility Trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the presence of the amine and methoxy groups, and the pyridine nitrogen, 5-Bromo-3-methoxy-6-methylpyridin-2-amine is expected to exhibit good solubility in these solvents. The amino group can donate hydrogen bonds, while the methoxy group and the pyridine nitrogen can accept them. For the related compound 2-Amino-5-bromo-3-methylpyridine, good solubility in methanol has been noted.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but do not donate hydrogen bonds. They are effective at solvating polar molecules. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubility screening in drug discovery.[1] It is anticipated that the target compound will be soluble in these solvents due to its polar functional groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through van der Waals forces. The presence of multiple polar groups in 5-Bromo-3-methoxy-6-methylpyridin-2-amine suggests that its solubility in non-polar solvents will be limited. The bromo and methyl groups contribute to some lipophilicity, but this is unlikely to overcome the unfavorable interactions between the polar moieties and the non-polar solvent.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. The related compound 2-Amino-5-bromo-3-methylpyridine is soluble in chloroform.[7] It is plausible that 5-Bromo-3-methoxy-6-methylpyridin-2-amine will also show reasonable solubility in chlorinated solvents.

Experimental Determination of Solubility

Given the lack of published data, empirical determination of solubility is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended.[2]

Saturated Shake-Flask Solubility Protocol

This method measures the equilibrium solubility of a compound in a given solvent.

Materials:

-

5-Bromo-3-methoxy-6-methylpyridin-2-amine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation: Add an excess amount of solid 5-Bromo-3-methoxy-6-methylpyridin-2-amine to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours). Heating or sonication can be used initially to shorten the equilibration time.[2]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a syringe filter to remove any remaining microscopic particles. Adsorption of the compound onto the filter should be considered, especially for low solubility compounds.[2]

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated HPLC method. A calibration curve of the compound should be prepared to accurately determine the concentration.

Data Presentation

The results should be tabulated for easy comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | 25 | ||

| Ethanol | 4.3 | 25 | ||

| Acetonitrile | 5.8 | 25 | ||

| DMSO | 7.2 | 25 | ||

| Dichloromethane | 3.1 | 25 | ||

| Hexane | 0.1 | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining equilibrium solubility.

Advanced Predictive Models

In modern drug discovery, computational models are increasingly used to predict solubility, saving time and resources.[2]

-

Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to predict physicochemical properties. While a specific QSPR model for this compound is not available, general models can provide an initial estimate.

-

Physics-Based Methods: Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) and Free Energy Perturbation (FEP+) offer more accurate, physics-based predictions of solubility.[8][9] These methods can be particularly useful for prioritizing which solvents to screen experimentally.

Conclusion

While direct experimental data on the solubility of 5-Bromo-3-methoxy-6-methylpyridin-2-amine is lacking in the public domain, a strong predictive framework can be established based on its molecular structure and data from analogous compounds. It is anticipated to have good solubility in polar protic and aprotic solvents and poor solubility in non-polar solvents. For definitive data, the shake-flask method is the recommended experimental approach. The insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar substituted pyridine compounds.

References

- Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Discovery and Design, 2(1), 88-109.

- Google LLC. (2024). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

- MDPI. (n.d.). Acidity Study on 3-Substituted Pyridines.

- PMC - NIH. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors.

- chemBlink. (n.d.). CAS # 717843-56-6, 3-Bromo-2-methoxy-5-methylpyridine.

- ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines.

- Physical Sciences Data Infrastructure. (2026, January 12). Hybrid machine learning and quantum-informed modelling boosts solubility prediction for drug compounds.

- Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.

- PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine.

- PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine.

- ChemicalBook. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine Product Description.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. scispace.com [scispace.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. 5-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 44754869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3430-21-5 CAS MSDS (2-Amino-5-bromo-3-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. psdi.ac.uk [psdi.ac.uk]

- 9. schrodinger.com [schrodinger.com]

5-Bromo-3-methoxy-6-methylpyridin-2-amine safety and handling

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-methoxy-6-methylpyridin-2-amine

Introduction: A Proactive Approach to Chemical Safety

5-Bromo-3-methoxy-6-methylpyridin-2-amine is a substituted pyridine derivative, a class of compounds widely utilized as versatile intermediates in pharmaceutical and agrochemical synthesis. The presence of a bromine atom, an amine group, and a methoxy group on the pyridine ring suggests a compound with specific reactivity and potential biological activity. Consequently, a rigorous and informed approach to its handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a framework for safe handling, grounded in the principles of risk mitigation and proactive safety management.

Section 1: Chemical Identification

-

Chemical Name: 5-Bromo-3-methoxy-6-methylpyridin-2-amine

-

Molecular Formula: C₇H₉BrN₂O

-

Molecular Weight: 217.06 g/mol

-

Chemical Structure:

(Note: A placeholder for the chemical structure image)

-

CAS Number: A unique CAS number has not been identified. Researchers should use the full chemical name and structure for identification.

Section 2: Hazard Identification and GHS Classification (Inferred)

The hazard profile is inferred from structurally similar compounds, such as 5-Amino-3-bromo-2-methylpyridine and other brominated aminopyridines. The primary hazards are anticipated to be related to irritation and acute toxicity.[1][2][3][4]

GHS Classification Summary Table

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

Section 3: Risk Assessment and Control Workflow

A systematic approach to risk management is critical. The following workflow illustrates the decision-making process for safely handling 5-Bromo-3-methoxy-6-methylpyridin-2-amine from initial planning to final disposal.

Caption: Workflow for Risk Assessment and Safe Handling.

Section 4: Standard Operating Procedures

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, which is likely a solid powder, is a certified chemical fume hood.[5]

-

Causality: A fume hood is essential to prevent the inhalation of fine dust particles, which can cause respiratory irritation.[6] It also provides a contained space to manage accidental spills. Verify the fume hood has been certified within the last year and that the airflow is adequate before beginning work.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory.[5][7]

-

Eye and Face Protection: Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield may be required if there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene gloves.[5] Latex gloves are not suitable. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended operations.

-

Lab Coat: A fully buttoned, flame-resistant lab coat should be worn to protect against skin contact.

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a full-face respirator with appropriate cartridges should be used by trained personnel.[7]

Safe Handling and Storage Protocol

Handling:

-

Designate a specific area within a fume hood for handling the compound.

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).

-

Keep containers tightly closed when not in use.[5]

-

Wash hands thoroughly after handling, even if gloves were worn.[8]

Storage:

-

Keep the container tightly closed to prevent moisture absorption.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

-

Ensure the storage area is clearly labeled and access is restricted to authorized personnel.

Section 5: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

The following procedures are based on the typical first aid for this class of chemicals.[1][7]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[1][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7] |

Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Control Ignition: Remove all sources of ignition.[7]

-

Containment: For a small spill, use an absorbent, inert material (e.g., sand, vermiculite) to cover the spill.[6] Avoid creating dust.

-

Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal.[7]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 4.2.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][2][7]

-

Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]

Section 6: Disposal Considerations

Chemical waste must be handled in accordance with all local, state, and federal regulations.

-

Procedure: Dispose of the compound and any contaminated materials in a designated, labeled, and sealed container for hazardous chemical waste.[1][7]

-

Prohibition: Do not dispose of this chemical down the drain or in regular trash.[7]

References

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

-

Post Apple Scientific. (2023, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine. Chemos. [Link]

-

University of Washington. (n.d.). Pyridine Standard Operating Procedure. University of Washington. [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridin-3-amine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxypyridin-3-amine. National Center for Biotechnology Information. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 5-Bromo-2-methylpyridin-3-amine | C6H7BrN2 | CID 21964096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 5-Bromo-3-methoxy-6-methylpyridin-2-amine for Advanced Research and Development

This guide provides an in-depth technical overview of 5-Bromo-3-methoxy-6-methylpyridin-2-amine, a crucial building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, and applications, with a particular focus on its role in the creation of next-generation therapeutics.

Introduction: A Versatile Scaffold in Medicinal Chemistry

5-Bromo-3-methoxy-6-methylpyridin-2-amine is a substituted aminopyridine that has garnered significant interest in the field of medicinal chemistry. Its unique arrangement of functional groups—a nucleophilic amine, a synthetically versatile bromine atom, and electron-donating methoxy and methyl groups—makes it an invaluable precursor for the synthesis of complex heterocyclic compounds. The pyridine core is a well-established "privileged structure," appearing in numerous FDA-approved drugs. The strategic placement of the bromine atom allows for its use in a variety of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR) in drug discovery programs.

Commercial Availability and Procurement

5-Bromo-3-methoxy-6-methylpyridin-2-amine is commercially available from a range of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the smooth progression of research and development projects. Below is a comparative table of prominent suppliers.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1PlusChem LLC | 1P00IIXY | >95% | 947249-16-3 | C7H9BrN2O | 217.06 |

| Biosynth | XMB24916 | Not Specified | 947249-16-3 | C7H9BrN2O | 217.06 |

| Lead Sciences | BD440452 | 97% | 947249-16-3 | C7H9BrN2O | 217.06 |

| Fisher Scientific (AstaTech) | 50-218-1060 | 95% | 947249-16-3 | C7H9BrN2O | 217.06 |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Chemical Properties

Retrosynthetic Analysis and Strategy

The key transformation is the selective bromination of the pyridine ring at the 5-position. This can be achieved using an electrophilic brominating agent such as N-Bromosuccinimide (NBS). The starting material, a suitably substituted 2-amino-3-methoxy-6-methylpyridine, can be envisioned to be prepared from commercially available dichloropyridines through sequential nucleophilic aromatic substitution reactions.

Representative Synthetic Protocol

This protocol is adapted from the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid and provides a logical pathway to the target molecule.[1][2]

Objective: To synthesize 5-Bromo-3-methoxy-6-methylpyridin-2-amine.

Materials:

-

2,6-Dichloropyridine

-

Sodium Methoxide (NaOMe)

-

Methylamine (CH₃NH₂)

-

N-Bromosuccinimide (NBS)

-

Anhydrous Methanol (MeOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Experimental Workflow Diagram:

Caption: Synthetic workflow for 5-Bromo-3-methoxy-6-methylpyridin-2-amine.

Step-by-Step Procedure:

-

Synthesis of 2-Amino-3-methoxy-6-methylpyridine (Precursor):

-

This is a hypothetical intermediate for this specific protocol, and its synthesis would likely involve multiple steps from a commercially available starting material. A plausible route would involve the regioselective methoxylation and amination of a dihalopyridine.

-

-

Bromination:

-

Dissolve the 2-amino-3-methoxy-6-methylpyridine precursor in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 5-Bromo-3-methoxy-6-methylpyridin-2-amine.

-

Applications in Drug Discovery and Development

The structural motifs present in 5-Bromo-3-methoxy-6-methylpyridin-2-amine make it a highly valuable building block in the synthesis of pharmacologically active compounds, particularly in the area of kinase inhibition.

Role as a Scaffold for Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major class of therapeutic agents.

The 2-aminopyridine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. The bromine atom at the 5-position serves as a convenient synthetic handle for introducing larger, often aromatic or heteroaromatic, substituents through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][4] These introduced moieties can then occupy other regions of the ATP-binding site, leading to potent and selective inhibition.

Signaling Pathway Diagram:

Caption: Inhibition of a generic kinase signaling pathway.

Synthetic Utility in Lead Optimization

During the lead optimization phase of drug discovery, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The reactivity of the bromine atom in 5-Bromo-3-methoxy-6-methylpyridin-2-amine allows for the rapid generation of a library of analogs, each with a different substituent at the 5-position. This parallel synthesis approach enables a thorough exploration of the SAR for this position, accelerating the identification of clinical candidates.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Bromo-3-methoxy-6-methylpyridin-2-amine. A Safety Data Sheet (SDS) should be consulted before use.

General Safety Information:

-

Hazard Statements: Based on the SDS for the compound (CAS 947249-16-3) from 1PlusChem LLC, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Conclusion

5-Bromo-3-methoxy-6-methylpyridin-2-amine is a commercially available and synthetically versatile building block with significant applications in drug discovery and medicinal chemistry. Its utility as a scaffold for kinase inhibitors, coupled with the ease of diversification through its bromo functionality, makes it a valuable tool for the development of novel therapeutics. Researchers and drug development professionals can leverage the information in this guide to effectively source, synthesize, and utilize this compound in their research endeavors, while adhering to the highest standards of safety.

References

-

1PlusChem LLC. (n.d.). 5-Bromo-3-Methoxy-6-Methylpyridin-2-Amine. Retrieved from [Link]

- 1PlusChem LLC. (n.d.). Safety Data Sheet for 5-Bromo-3-Methoxy-6-Methylpyridin-2-Amine. Retrieved from the product page on the 1PlusChem website.

-

Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. [Link]

- Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853.

- BenchChem. (2025). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.

- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

Sources

A Theoretical Chemist's Guide to the Reactivity of Substituted Aminobromopyridines: From First Principles to Synthetic Strategy

Abstract

Substituted aminobromopyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds in the synthesis of a vast array of bioactive molecules.[1][2] Their utility, however, is intrinsically linked to their chemical reactivity, which is governed by the subtle interplay of electronic effects between the electron-deficient pyridine ring, the electron-donating amino group, and the inductively withdrawing, yet synthetically crucial, bromo substituent. This in-depth technical guide provides a comprehensive framework for the theoretical analysis of reactivity in this molecular class. We will move beyond a mere recitation of computational methods, instead focusing on the causal relationships between electronic structure and chemical behavior. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into how computational chemistry can be leveraged to predict and rationalize the reactivity of substituted aminobromopyridines, thereby accelerating the drug discovery process.

Introduction: The Strategic Importance of Aminobromopyridines

The pyridine ring is a privileged scaffold in drug design, present in numerous FDA-approved drugs.[1] The introduction of amino and bromo substituents creates a molecule with a rich and tunable reactivity profile. The amino group, a strong electron-donating group, modulates the electron density of the pyridine ring, influencing its susceptibility to electrophilic attack and its properties as a ligand. The bromo substituent, while deactivating the ring towards electrophilic substitution, is a key functional handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3]

The regioselectivity of these reactions is paramount in determining the final structure of the desired compound. The position of the amino and bromo groups relative to each other and to the ring nitrogen dictates which sites are most susceptible to nucleophilic or electrophilic attack, and which C-Br bond is more readily activated in cross-coupling reactions.[3] An upfront, robust theoretical analysis can therefore save significant synthetic effort by predicting the most likely sites of reaction, rationalizing unexpected outcomes, and guiding the design of more efficient synthetic routes. This guide will equip the reader with the theoretical tools to perform such an analysis.

Theoretical Foundations of Reactivity

To understand the reactivity of substituted aminobromopyridines, we must first understand the language of computational chemistry and the key descriptors it provides. At the heart of our analysis is Density Functional Theory (DFT), a quantum mechanical method that allows us to calculate the electronic structure of a molecule with a favorable balance of accuracy and computational cost.[4] From the calculated electronic structure, we can derive a series of reactivity descriptors.

Frontier Molecular Orbital (FMO) Theory

The reactivity of a molecule is often dominated by the interactions of its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO).

-

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a greater propensity to react with electrophiles.

-

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a greater susceptibility to attack by nucleophiles.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.[5]

For substituted aminobromopyridines, the distribution of the HOMO and LUMO across the molecule will highlight the regions most likely to be involved in electron donation and acceptance, respectively.

Conceptual DFT: Fukui Functions and the Dual Descriptor

While FMO theory provides a global picture of reactivity, Conceptual DFT offers a more localized view. Fukui functions,

-

Nucleophilic Attack (

): This function indicates the sites most susceptible to nucleophilic attack and is related to the distribution of the LUMO. -

Electrophilic Attack (

): This function highlights the sites most likely to be attacked by electrophiles and is related to the distribution of the HOMO. -

Radical Attack (

): This function predicts the sites most susceptible to radical attack.

The dual descriptor ,

Molecular Electrostatic Potential (MEP)

The MEP is a three-dimensional map of the electrostatic potential on the surface of a molecule. It provides an intuitive visual guide to the charge distribution.

-

Negative Regions (Red/Yellow): These areas are electron-rich and are likely sites for electrophilic attack.

-

Positive Regions (Blue): These regions are electron-poor and are susceptible to nucleophilic attack.

The MEP is particularly useful for visualizing the influence of the electronegative nitrogen and bromine atoms and the electron-donating amino group on the overall charge landscape of the molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the calculated wave function into a set of localized bonds and lone pairs.[7] This method allows for the calculation of natural atomic charges, which are generally considered more reliable than other methods like Mulliken population analysis.[8] NBO analysis also reveals hyperconjugative interactions, which can be used to understand the delocalization of electron density and the stability of the molecule.

A Validated Computational Workflow

The following section outlines a robust, step-by-step protocol for the theoretical reactivity analysis of substituted aminobromopyridines using the Gaussian suite of programs. This workflow is designed to be a self-validating system, where the results from different analyses should provide a convergent picture of the molecule's reactivity.

Step 1: Geometry Optimization and Frequency Calculation

The first and most critical step is to obtain an accurate molecular geometry.

-

Input File Preparation:

-

Construct the substituted aminobromopyridine molecule in a molecular modeling program like GaussView.

-

Create a Gaussian input file (.gjf).

-

Specify the calculation type as Opt Freq to perform a geometry optimization followed by a frequency calculation.

-

Choose a suitable level of theory. A common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[4] This combination provides a good balance of accuracy and computational efficiency for organic molecules.

-

Define the charge (usually 0 for a neutral molecule) and spin multiplicity (usually 1 for a singlet state).

-

-

Execution and Validation:

-

Run the calculation in Gaussian.

-

Upon completion, verify that the optimization has converged.

-

Crucially, check the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Step 2: Single-Point Energy Calculations for Fukui Functions

To calculate the condensed Fukui functions, we need the electronic properties of the neutral, cationic, and anionic forms of the molecule.[9][10]

-

Input File Preparation:

-

Using the optimized geometry from Step 1, create two new input files for single-point energy calculations (SP).

-

For the cationic species, set the charge to +1 and the spin multiplicity to 2 (doublet).

-

For the anionic species, set the charge to -1 and the spin multiplicity to 2 (doublet).

-

Use the same level of theory as in the optimization.

-

Include the keyword Pop=NBO in all three input files (neutral, cation, and anion) to obtain the natural population analysis charges.[11]

-

-

Execution and Data Extraction:

-

Run the single-point calculations for the cation and anion.

-

From the output files of the neutral, cationic, and anionic calculations, extract the natural atomic charges for each atom.

-

Step 3: Calculation of Reactivity Descriptors

With the data from the previous steps, we can now calculate the key reactivity descriptors.

| Descriptor | Formula | Data Required |

| HOMO Energy | From the neutral molecule's output file. | Optimized neutral molecule calculation. |

| LUMO Energy | From the neutral molecule's output file. | Optimized neutral molecule calculation. |

| HOMO-LUMO Gap | Optimized neutral molecule calculation. | |

| Fukui Function ( | Natural atomic charges from neutral and cationic calculations. | |

| Fukui Function ( | Natural atomic charges from neutral and anionic calculations. | |

| Dual Descriptor ( | Calculated Fukui functions. |

Where

Step 4: Visualization

Visualizing the results is crucial for a comprehensive understanding.

-

MEP Surface:

-

Use the checkpoint file (.chk) from the optimized neutral calculation to generate the MEP surface in GaussView or another visualization program.

-

-

HOMO and LUMO:

-

Similarly, use the checkpoint file to visualize the HOMO and LUMO isosurfaces. This will show the spatial distribution of these orbitals.

-

The entire computational workflow can be visualized as follows:

Caption: The logical flow from molecular structure to synthetic outcome, guided by theoretical analysis.

Implications for Drug Development

The ability to predict the reactivity of substituted aminobromopyridines has profound implications for the drug development pipeline.

-

Library Synthesis: In the construction of compound libraries for high-throughput screening, predictable regioselectivity in cross-coupling reactions is essential for ensuring structural diversity and minimizing purification challenges.

-